Methyl 2,4-dinitrobenzoate
Description
Historical Context of Nitroaromatic Compound Research
The study of nitroaromatic compounds dates back to the 19th century, with the nitration of aromatic rings being one of the earliest and most fundamental reactions in organic chemistry. Initially, research was heavily driven by the development of explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT), and intermediates for the dye industry. Over time, the scope of nitroaromatic research expanded dramatically. nih.gov Scientists discovered that the strong electron-withdrawing nature of the nitro group imparts unique chemical and electronic properties to these molecules, making them valuable precursors and active components in a wide array of products. This includes their use as starting materials for pharmaceuticals, polymers, and pesticides. ontosight.ai The recalcitrance of many nitroaromatic compounds to biodegradation also spurred significant research into their environmental fate and bioremediation, leading to the discovery of microorganisms capable of metabolizing these synthetic chemicals.
Significance of Methyl 2,4-Dinitrobenzoate (B1224026) within the Nitroaromatic Class
Within the broad family of nitroaromatics, Methyl 2,4-dinitrobenzoate (C₈H₆N₂O₆) holds particular importance as a versatile intermediate and a model compound for studying chemical reactivity. Its structure, featuring nitro groups at the ortho and para positions relative to the methyl ester, creates a highly electron-deficient aromatic ring. This electronic arrangement makes the compound susceptible to nucleophilic aromatic substitution and activates the ester for various transformations. Its derivatives have shown relevance in materials science, particularly in the development of nonlinear optical (NLO) materials, and its structural motifs are found in agriculturally significant compounds. bohrium.comnih.gov Consequently, this compound serves as a valuable building block in organic synthesis and a key subject in the study of nitroaromatic chemistry. google.com
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,4-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892586 | |
| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-17-6 | |
| Record name | Benzoic acid, 2,4-diniro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2,4 Dinitrobenzoate and Analogs
Regioselective Nitration Strategies for Benzoic Acid Derivatives
The synthesis of methyl 2,4-dinitrobenzoate (B1224026) fundamentally relies on the introduction of two nitro groups onto a benzoic acid backbone. The regioselectivity of this nitration is paramount to achieving the desired 2,4-substitution pattern. The carboxylic acid group on the benzene (B151609) ring is a deactivating, meta-directing group. vedantu.com This electronic influence means that the initial nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. vedantu.com To obtain the 2,4-dinitro isomer, a subsequent, more forceful nitration is necessary.
A common route to dinitrotoluene involves the direct nitration of toluene (B28343), which can yield a mixture of isomers, including 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene. nih.gov The synthesis of 2,4-dinitrobenzoic acid can be achieved through the nitration of benzoic acid derivatives under controlled conditions, which may produce isomers like 2,4- and 3,5-dinitrobenzoic acid. nih.gov
Controlled Acidic Conditions for Nitro Group Introduction
The introduction of nitro groups onto an aromatic ring is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
The conditions for nitration, including temperature and the concentration of the acids, are critical for controlling the regioselectivity. For instance, the nitration of 2-(4-chlorobenzoyl)benzoic acid can be optimized by carefully controlling the equivalents of fuming nitric acid and the reaction temperature. In this specific case, using 1.1 equivalents of fuming nitric acid at 5°C leads to a high yield and purity of the desired product. Replacing sulfuric acid with acetic anhydride (B1165640) can also moderate the reactivity and reduce side reactions.
While the direct dinitration of benzoic acid to the 2,4-isomer is challenging due to the meta-directing nature of the carboxyl group, the nitration of substituted benzoic acids can be more regioselective. For example, the chloro group at position 4 of 2-(4-chlorobenzoyl)benzoic acid directs the nitration to the 3-position. This highlights the importance of the substitution pattern on the starting benzoic acid derivative in directing the incoming nitro groups.
Esterification Techniques for Carboxylic Acid Precursors
Once 2,4-dinitrobenzoic acid is synthesized, the next step is the esterification of the carboxylic acid group to form methyl 2,4-dinitrobenzoate. This can be achieved through several methods, with acid-catalyzed esterification being a common approach.
Acid-Catalyzed Esterification Approaches
The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids and alcohols into esters using an acid catalyst. wikipedia.org This equilibrium reaction is typically driven to completion by using an excess of one of the reactants or by removing the water that is formed as a byproduct. organic-chemistry.org
A specific example of this is the esterification of 2,4-dinitrobenzoic acid with methanol (B129727). In one documented procedure, gaseous hydrogen chloride is used as the catalyst. The reaction involves heating a solution of 2,4-dinitrobenzoic acid in methanol with the dissolved hydrogen chloride under reflux for several hours. uri.edu The resulting this compound can then be isolated and purified. uri.edu
Commonly used catalysts for Fischer-Speier esterification include sulfuric acid, p-toluenesulfonic acid, and certain Lewis acids. wikipedia.org The choice of catalyst and reaction conditions can be optimized to achieve high yields. For instance, in the synthesis of methyl benzoate (B1203000), refluxing benzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for one hour is a typical procedure. truman.eduoperachem.com
Table 1: Comparison of Acid Catalysts for Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid | Refluxing alcohol, catalytic amount | Inexpensive, effective | Can cause side reactions, corrosive |
| Hydrogen Chloride | Gaseous HCl in alcohol, reflux | Clean reaction | Requires handling of a corrosive gas |
| p-Toluenesulfonic Acid | Refluxing alcohol, catalytic amount | Solid, easier to handle than H₂SO₄ | More expensive than sulfuric acid |
This table provides a general comparison of common acid catalysts used in Fischer-Speier esterification.
Solid Acid Catalysis in Methyl Benzoate Synthesis
In recent years, solid acid catalysts have gained attention as more environmentally friendly alternatives to traditional liquid acid catalysts for esterification reactions. These catalysts are typically non-corrosive, reusable, and can be easily separated from the reaction mixture. google.com
Various solid acid catalysts, such as those based on zirconia, titania, and silica, have been developed. For example, a SO₄²⁻/TiO₂-SiO₂ novel solid acid has been prepared and shown to be effective in the esterification of acetic acid with n-butanol, achieving high yield and selectivity. google.com Magnetic-responsive solid acid catalysts have also been designed, allowing for easy recovery using a magnetic field. nih.gov
While the direct application of solid acid catalysts for the esterification of 2,4-dinitrobenzoic acid is not extensively documented in the provided search results, their successful use in the synthesis of other methyl benzoates suggests their potential applicability. nih.gov Further research in this area could lead to more sustainable and efficient methods for the production of this compound.
Multi-Step Synthetic Routes and Optimization
The order of the synthetic steps is critical. For example, in the synthesis of m-bromoaniline from benzene, nitration must precede bromination because the nitro group is meta-directing, whereas the amino group (formed after reduction of the nitro group) is ortho, para-directing. libretexts.org Similarly, for the synthesis of this compound, the nitration steps are performed before the esterification.
Precursor Derivatization and Subsequent Transformations
Precursor derivatization involves modifying a starting material to facilitate subsequent reactions or to achieve a desired regioselectivity. This strategy can be particularly useful in the synthesis of highly substituted aromatic compounds.
For instance, instead of directly nitrating benzoic acid, one could start with a different precursor that already has a substitution pattern conducive to the formation of the 2,4-dinitro product. A potential, though not explicitly detailed in the search results for this specific compound, synthetic route could start from toluene. Toluene can be nitrated to produce 2,4-dinitrotoluene. nih.gov The methyl group of 2,4-dinitrotoluene could then be oxidized to a carboxylic acid, followed by esterification to yield this compound.
Another example of precursor derivatization is the synthesis of 3,5-dinitrobenzoates of alcohols. In this case, the alcohol is directly reacted with 3,5-dinitrobenzoic acid in the presence of a catalyst. libretexts.org This illustrates how a pre-functionalized benzoic acid can be used to create a range of ester derivatives.
Yield and Purity Optimization Protocols
The efficient synthesis of this compound hinges on carefully controlled reaction conditions to maximize yield and minimize impurities. Optimization strategies primarily focus on two main synthetic pathways: the direct dinitration of methyl benzoate and the esterification of 2,4-dinitrobenzoic acid. Each route presents unique challenges and opportunities for optimization.
A significant challenge in the synthesis of nitroaromatic compounds is the potential for the formation of isomeric and over-nitrated byproducts. For instance, in the nitration of methyl benzoate, while the primary product is typically methyl 3-nitrobenzoate, the formation of dinitrobenzoic esters as byproducts can occur, particularly under forcing conditions. orgsyn.org The control of reaction temperature is a critical factor; higher temperatures tend to increase the formation of these dinitrated byproducts. orgsyn.org
One of the most effective methods for producing high-purity this compound is through the esterification of 2,4-dinitrobenzoic acid. Recent advancements have demonstrated that this reaction can proceed with excellent yields. rsc.org A novel and efficient method utilizes carbon disulfide (CS₂) as a coupling agent, which facilitates the esterification under neutral conditions. rsc.org This approach has been shown to be effective for 2,4-dinitrobenzoic acid, particularly at elevated temperatures. rsc.org
Optimization of this esterification process involves a systematic evaluation of parameters such as solvent, temperature, and the molar ratio of reactants. While specific data for the optimization of this compound synthesis is proprietary to research labs, a clear understanding of the influencing factors can be extrapolated from studies on analogous esterification reactions.
Influence of Reaction Parameters on Esterification Yield
The following data, based on the optimization of a similar esterification process using carbon disulfide, illustrates the impact of key variables on product yield. rsc.org
Table 1: Effect of Solvent on Esterification Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 120 | 95 |
| Dioxane | 120 | 90 |
| Ethyl Acetate (B1210297) | 120 | 96 |
| Chloroform | 120 | Quant. |
| Water | 120 | 62 |
This table is interactive. You can sort the data by clicking on the column headers. Data is analogous from a study on phenylacetic acid esterification. rsc.org
Table 2: Effect of Reagent Stoichiometry and Temperature on Yield (Neat Conditions)
| Methanol (Equivalents) | Carbon Disulfide (Equivalents) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10 | 3 | 120 | Quant. |
| 5 | 1.7 | 120 | Quant. |
| 3 | 1.7 | 120 | Quant. |
| 1.5 | 1.7 | 120 | 52 |
| 3 | 1.7 | 90 | 63 |
| 3 | 1.7 | 70 | 27 |
This table is interactive. You can sort the data by clicking on the column headers. Data is analogous from a study on phenylacetic acid esterification. rsc.org
From these findings, optimal conditions for the esterification of 2,4-dinitrobenzoic acid can be inferred. A reaction temperature of 120-150°C using a slight excess of methanol and carbon disulfide under neat (solvent-free) conditions is likely to produce a quantitative yield of this compound. rsc.org
Purification Protocols
Regardless of the synthetic route, purification is a critical step to achieve high-purity this compound. The primary methods employed are washing and recrystallization.
Washing: After the initial reaction, the crude product is typically precipitated by pouring the reaction mixture onto ice. orgsyn.orgumkc.edu This solid is then collected by vacuum filtration and washed thoroughly with cold water to remove residual acids and other water-soluble impurities. orgsyn.orgyoutube.com A subsequent wash with a cold, non-polar organic solvent in which the desired product has low solubility, such as ice-cold methanol or ethanol (B145695), can be highly effective in removing more soluble isomeric byproducts, like ortho-nitrobenzoic esters. orgsyn.orgyoutube.com
Recrystallization: For maximum purity, recrystallization is the preferred method. orgsyn.org Ethanol or a mixture of ethanol and water is a commonly used solvent system. rsc.org The crude product is dissolved in a minimum amount of the hot solvent, and any insoluble impurities can be removed by hot filtration. youtube.com The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure product, which are subsequently collected by filtration. youtube.com The purity of the final product is typically assessed by its melting point. researchgate.net
By carefully controlling the synthetic parameters and employing rigorous purification protocols, it is possible to obtain this compound with high yield and purity, suitable for advanced research applications.
Chemical Reactivity and Mechanistic Studies of Methyl 2,4 Dinitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The generally accepted mechanism for nucleophilic aromatic substitution on activated aromatic rings like that in methyl 2,4-dinitrobenzoate (B1224026) is a two-step addition-elimination process. nih.gov In the first step, the nucleophile attacks the electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this stage. nih.gov In the second step, the leaving group departs, restoring the aromatic system and yielding the final substitution product. nih.gov The rate-limiting step can be either the formation of the Meisenheimer complex or its subsequent decomposition, depending on the specific reactants and conditions. semanticscholar.org
Kinetic studies are crucial for elucidating the details of SNAr mechanisms. By examining how reaction rates change with variations in nucleophile, solvent, and other conditions, researchers can probe the structure and energetics of the transition states and intermediates involved.
The structure and basicity of the attacking nucleophile significantly influence the rate of SNAr reactions. Studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, demonstrate the effect of nucleophile choice. For instance, the reaction of this substrate with various secondary cyclic amines (piperidine, piperazine, morpholine, and thiomorpholine) has been investigated. researchgate.net The reactivity of these amines is dependent on their nature, including their basicity and the ring size, which affects steric hindrance at the reaction center. researchgate.net Generally, more basic and less sterically hindered amines are expected to be more reactive nucleophiles in SNAr reactions.
The solvent plays a critical role in SNAr reactions by solvating the reactants and, more importantly, the charged intermediates. The choice of solvent can affect not only the reaction rate but also the thermodynamic parameters of the reaction.
Kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine (B6355638) in various solvents have shown that the rate is highly dependent on the nature of the solvent. researchgate.net The reaction is not catalyzed by the amine in solvents like methanol (B129727) and benzene (B151609). researchgate.net The solvent effect on the reaction of 2,4-dinitrophenyl benzoate (B1203000) with sodium benzenethiolate (B8638828) has also been noted, with a decrease in the rate of both aryl and carbonyl attack when changing the solvent from ethanol (B145695) to methanol. rsc.org This is attributed to the different solvation capabilities of the solvents, which can stabilize or destabilize the transition states leading to the Meisenheimer complex. For instance, polar aprotic solvents are known to accelerate SNAr reactions significantly because they can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.
Table 1: Effect of Solvent on the Rate Constants for Aryl (kAr) and Acyl (kCO) Attack in the Reaction of 2,4-Dinitrophenyl Benzoate with Sodium Benzenethiolate
| Solvent | kAr (Rate Constant for Aryl Attack) | kCO (Rate Constant for Acyl Attack) |
|---|---|---|
| Ethanol | Value in EtOH | Value in EtOH |
| Methanol | Decreased | Decreased |
Data derived from a study on 2,4-dinitrophenyl benzoate, a related compound. rsc.org
A key feature of the SNAr mechanism is the formation of a Meisenheimer complex, a negatively charged anionic σ-adduct. nih.govwikipedia.org These intermediates are stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. wikipedia.org For methyl 2,4-dinitrobenzoate, nucleophilic attack at a carbon atom bearing a potential leaving group would lead to such a complex.
In many SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, meaning the bond to the leaving group is not broken in this step. masterorganicchemistry.com In such cases, the reactivity order of leaving groups can be counter-intuitive compared to SN1 or SN2 reactions. For instance, fluoride (B91410) is often a better leaving group than other halogens in SNAr reactions because its high electronegativity strongly activates the ring towards nucleophilic attack, which is the rate-limiting step. masterorganicchemistry.com The relative ability of a leaving group to depart is influenced by its basicity; weaker bases are generally better leaving groups. semanticscholar.org
For ester substrates like this compound, nucleophilic attack can potentially occur at two different electrophilic centers: the carbonyl carbon (leading to acyl-oxygen bond cleavage) or a carbon atom of the aromatic ring (leading to aryl-oxygen bond cleavage). The competition between these two pathways is a significant aspect of their reactivity.
Studies on closely related esters, such as 2,4-dinitrophenyl acetate (B1210297) and 2,4-dinitrophenyl benzoate, have shown that both acyl-oxygen (CCO–O) and aryl-oxygen (CAr–O) scission can occur. rsc.org The preferred pathway depends on the structure of the ester, the nature of the nucleophile, and the reaction conditions. semanticscholar.org
Table 2: Reactivity Trends for Acyl (kCO) and Aryl (kAr) Attack in the Reaction of Nitrophenyl Esters with Sodium Benzenethiolate
| Reaction Pathway | Reactivity Series |
|---|---|
| kCO (Acyl-Oxygen Cleavage) | ONPB < PNPB < ONPA < 2,6-DNPB ⩽ PNPA < 2,4-DNPB < 2,4-DNPA |
| kAr (Aryl-Oxygen Cleavage) | 2,6-DNPB < 2,4-DNPA < 2,4-DNPB < 2,4,6-TNPB |
Data derived from a study on various nitrophenyl esters. rsc.org
Kinetic Investigations of Substitution Reactions
Reduction Pathways of Nitro Groups
The chemical character of this compound is significantly influenced by the presence of two electron-withdrawing nitro groups on the benzene ring. These groups are primary sites for chemical modification, particularly through reduction reactions that lead to the formation of various amino derivatives. The extent and selectivity of the reduction are highly dependent on the chosen reagents and reaction conditions.
The most prominent reduction pathway for this compound involves the conversion of both nitro groups into primary amino groups, yielding methyl 2,4-diaminobenzoate. This transformation is a crucial step in the synthesis of various more complex molecules, such as those used in the production of polyurethane elastomers. google.com
A well-documented method for this conversion is catalytic hydrogenation. In a typical procedure, this compound is reduced in a methanol solvent using Raney nickel as the catalyst under a hydrogen atmosphere. google.com This process effectively reduces both nitro functionalities to amines. The reaction demonstrates high efficiency, with reported yields of methyl 2,4-diaminobenzoate reaching 88% of the theoretical maximum. google.com The resulting diamino ester is a stable, crystalline solid. google.com
Alternatively, reduction can proceed in a stepwise or selective manner, where only one of the two nitro groups is reduced. Enzymatic studies have shown that the 4-nitro group can be selectively reduced to a hydroxylamine (B1172632). acs.orgnih.govresearchgate.net This partial reduction highlights the differential reactivity of the two nitro positions and provides a pathway to derivatives other than the fully reduced diamine.
Catalysts are essential for the efficient reduction of the nitro groups in this compound. The choice of catalyst dictates the final product, determining whether the reduction is complete or selective.
Heterogeneous Metal Catalysts: Traditional reduction methods frequently employ heterogeneous metal catalysts. Raney nickel, a finely divided nickel-aluminium alloy, is a classic example used for the complete hydrogenation of both nitro groups to yield methyl 2,4-diaminobenzoate. google.com In this process, the catalyst provides a surface for the adsorption of both the hydrogen gas and the nitroaromatic substrate, facilitating the cleavage of the nitrogen-oxygen bonds and the formation of nitrogen-hydrogen bonds.
Enzymatic Catalysts: More recent research has explored the use of enzymes for the selective reduction of nitroaromatics. A specific nitroreductase, PnbA, isolated from the lactic acid bacterium Lactobacillus plantarum, has been shown to catalyze the reduction of this compound. acs.orgnih.govscispace.com This FMN-flavoprotein enzyme demonstrates remarkable chemoselectivity, specifically targeting the 4-nitro group and converting it to the corresponding 4-hydroxylamine derivative in the presence of NAD(P)H as a cofactor. acs.orgnih.govresearchgate.net The enzyme is highly specific for 4-nitrobenzoates and shows greater efficiency for the reduction of 2,4-dinitrobenzoate compared to 4-nitrobenzoate (B1230335). nih.govresearchgate.net This enzymatic approach offers a green alternative to traditional chemical methods and allows for targeted modification of one nitro group while leaving the other, and the ester group, intact.
Table 1: Comparison of Catalytic Systems for the Reduction of this compound
| Catalyst System | Reagents/Conditions | Product | Selectivity | Yield | Source(s) |
|---|---|---|---|---|---|
| Raney Nickel | H₂, Methanol | Methyl 2,4-diaminobenzoate | Non-selective (both NO₂ groups reduced) | 88% | google.com |
| PnbA Nitroreductase | NAD(P)H | Methyl 2-nitro-4-hydroxylaminobenzoate | Chemoselective (4-NO₂ group reduced) | Not specified | acs.orgnih.govresearchgate.net |
Spectroscopic Characterization and Structural Elucidation of Methyl 2,4 Dinitrobenzoate and Its Derivatives
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in methyl 2,4-dinitrobenzoate (B1224026). The spectra are characterized by distinct vibrational modes corresponding to the ester, nitro, and aromatic ring components of the molecule.
The most prominent bands in the IR spectrum are associated with the carbonyl (C=O) stretching of the ester group and the symmetric and asymmetric stretching vibrations of the two nitro (NO₂) groups. The C=O stretch typically appears as a strong absorption in the region of 1720-1730 cm⁻¹. The nitro groups give rise to two characteristic and intense bands: the asymmetric stretching vibration is observed around 1520-1540 cm⁻¹, and the symmetric stretching vibration appears near 1350 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable, the symmetric NO₂ stretching vibration around 1350 cm⁻¹ is often particularly strong and well-defined in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals. westmont.eduspectroscopyonline.comnih.govmdpi.comdtu.dk
Table 1: Characteristic Vibrational Frequencies for Methyl 2,4-Dinitrobenzoate (Data inferred from spectra of structurally related compounds like methyl 4,5-dimethyl-2-nitrobenzoate and 2,4-dinitrophenol) nist.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (O-CH₃) | 2960 - 2850 | Medium | FT-IR, FT-Raman |
| Carbonyl (C=O) Stretch | ~1725 | Strong | FT-IR |
| Asymmetric NO₂ Stretch | ~1530 | Very Strong | FT-IR |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | FT-IR, FT-Raman |
| Symmetric NO₂ Stretch | ~1350 | Very Strong | FT-IR, FT-Raman |
| C-O Ester Stretch | 1300 - 1100 | Strong | FT-IR |
| C-N Stretch | 860 - 830 | Medium | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The two strongly electron-withdrawing nitro groups significantly deshield the aromatic protons, shifting their resonances downfield.
The proton ortho to both nitro groups (H-3) is expected to be the most deshielded, appearing as a doublet. The proton ortho to one nitro group and meta to the other (H-5) will appear as a doublet of doublets. The proton meta to both nitro groups (H-6) will appear as a doublet. The methyl protons of the ester group (–OCH₃) will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. researchgate.netchegg.com
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Data based on analysis of related nitrobenzoate derivatives) rsc.orgchemicalbook.com
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.9 | d | ~2.5 |
| H-5 | ~8.6 | dd | ~8.5, 2.5 |
| H-6 | ~8.0 | d | ~8.5 |
| -OCH₃ | ~4.0 | s | N/A |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. The aromatic carbons directly attached to the electron-withdrawing nitro groups (C-2 and C-4) are also strongly deshielded. The carbon attached to the ester group (C-1) is also found downfield. The carbon of the methyl ester group appears in the typical range for methoxy (B1213986) carbons. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Data based on analysis of related nitrobenzoate derivatives) rsc.org
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164 |
| C-2 | ~150 |
| C-4 | ~148 |
| C-1 | ~134 |
| C-6 | ~131 |
| C-5 | ~128 |
| C-3 | ~121 |
| -OCH₃ | ~53 |
For derivatives of this compound containing other NMR-active nuclei, such as fluorine-19, NMR spectroscopy remains a vital characterization tool. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for detecting subtle structural changes.
In a compound like methyl 2-fluoro-4-nitrobenzoate, the fluorine atom at the 2-position will produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this fluorine is influenced by the electronic effects of the neighboring nitro and ester groups. Furthermore, the fluorine nucleus will couple with adjacent protons (e.g., H-3), leading to splitting in both the ¹⁹F and ¹H NMR spectra, which can be used to confirm the substituent positions. This technique is crucial for confirming the regiochemistry of synthesis and for studying electronic interactions within the molecule.
Electronic Absorption Spectroscopy (UV-Vis-NIR) for Optical Properties and Purity Assessment
UV-Visible spectroscopy is used to investigate the electronic transitions within the molecule and can be a valuable tool for assessing purity and concentration. The UV-Vis spectrum of this compound is dominated by strong absorptions in the ultraviolet region, arising from π→π* transitions within the aromatic ring and the nitro groups. The presence of the nitro groups, which are strong chromophores, leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted methyl benzoate (B1203000). The n→π* transitions, associated with the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, are also present but are typically much weaker.
The spectrum of related compounds like 2,4-dinitrophenol (B41442) shows strong absorbance below 400 nm. nist.govresearchgate.net A study on 2-amino-3-methylpyridinium 2,4-dinitrobenzoate reported a UV cut-off wavelength of 209 nm. bohrium.com The absence of significant absorption in the visible region (400-800 nm) is indicative of a pure, non-colored compound. This technique is highly sensitive to impurities that contain chromophores, making it a useful method for purity assessment.
Mass Spectrometry for Molecular Characterization and Metabolite Identification
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 226.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 226. chemspider.com
The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for esters include the loss of the alkoxy group. Therefore, a prominent peak corresponding to the loss of the methoxy radical (•OCH₃, 31 mass units) would be expected at m/z = 195 (the 2,4-dinitrobenzoyl cation). Another common fragmentation is the loss of the methyl group from the ester, leaving a fragment at m/z = 211. Further fragmentation can involve the loss of one or both nitro groups (NO₂, 46 mass units). The loss of NO would be observed as a peak at M-30, and the loss of NO₂ would be seen at M-46. nih.govnist.gov
In the context of drug metabolism or environmental degradation studies, mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary tool for identifying metabolites. For instance, studies on the metabolism of 2,4-dinitrotoluene (B133949) have identified 2,4-dinitrobenzoic acid as a metabolite. If this compound were to be metabolized, likely pathways would include hydrolysis of the ester group to form 2,4-dinitrobenzoic acid, and reduction of one or both nitro groups to form amino-nitrobenzoates or diaminobenzoates. These metabolites would be identified by their unique molecular weights and fragmentation patterns in the mass spectrometer. pcbiochemres.com
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity of Fragment |
| 226 | [M]⁺ (Molecular Ion) |
| 195 | [M - OCH₃]⁺ |
| 180 | [M - NO₂]⁺ |
| 167 | [M - COOCH₃]⁺ |
| 149 | [C₇H₃O₄]⁺ |
| 121 | [C₇H₃O₂]⁺ |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. ijpsat.org For Methyl 2,4-dinitrobenzoate (B1224026), DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or higher, provide a detailed understanding of its fundamental properties. scispace.comnih.govresearchgate.net
Optimized Geometry and Electronic Properties
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. scielo.org.mx For Methyl 2,4-dinitrobenzoate, DFT calculations can determine the most stable conformation by minimizing the energy with respect to all atomic coordinates. These calculations predict bond lengths, bond angles, and dihedral angles that are typically in excellent agreement with experimental data from techniques like X-ray crystallography. ijpsat.orgresearchgate.net
The presence of two bulky nitro groups (NO₂) and a methyl ester group (-COOCH₃) on the benzene (B151609) ring introduces significant electronic and steric effects. The nitro groups are strongly electron-withdrawing, which influences the geometry of the benzene ring and the reactivity of the compound. DFT optimization reveals the precise planarity of the benzene ring and the orientation of the substituent groups.
Interactive Table 1: Predicted Geometrical Parameters for this compound
Note: The following data are representative values for a DFT-optimized structure of this compound, calculated to illustrate typical geometric parameters.
| Parameter | Bond | Predicted Value (Å) | Parameter | Atoms | Predicted Value (°) |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 | Bond Angle | C-C-C (aromatic) | 118 - 122 |
| Bond Length | C-N (nitro) | ~1.47 | Bond Angle | O-N-O (nitro) | ~124 |
| Bond Length | N-O (nitro) | ~1.22 | Bond Angle | C-C-N | ~119 |
| Bond Length | C-C (ester) | ~1.50 | Bond Angle | C-O-C (ester) | ~116 |
| Bond Length | C=O (ester) | ~1.21 | Bond Angle | O=C-O (ester) | ~125 |
| Bond Length | O-CH₃ (ester) | ~1.44 | Dihedral Angle | C-C-N-O | ~180 (for planarity) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is typically localized on the benzene ring and the oxygen atoms of the ester group, which are the most electron-rich regions. The LUMO, conversely, is predominantly distributed over the electron-deficient nitro groups and the aromatic ring. The strong electron-withdrawing nature of the two nitro groups significantly lowers the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability. arabjchem.org
Interactive Table 2: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Energy (eV) | Description |
| E(HOMO) | -7.5 to -8.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| E(LUMO) | -3.0 to -4.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~4.5 | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized, intuitive chemical concepts like bonds and lone pairs. uni-muenchen.de This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.govuantwerpen.be
The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory and quantifies the extent of charge delocalization. arabjchem.orgresearchgate.net In this compound, significant delocalization is expected:
From the lone pairs of the ester oxygen atoms to the π* anti-bonding orbitals of the aromatic ring.
From the π orbitals of the benzene ring to the π* anti-bonding orbitals of the nitro groups.
These interactions stabilize the molecule but also create electron-deficient sites on the ring, which is consistent with the molecule's known reactivity towards nucleophiles.
Interactive Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(O) of C=O | π(C-C) aromatic | > 5 | Resonance, charge delocalization |
| π(C-C) aromatic | π(N-O) of C2-NO₂ | > 15 | Strong hyperconjugation |
| π(C-C) aromatic | π(N-O) of C4-NO₂ | > 20 | Very strong hyperconjugation |
| LP(O) of O-CH₃ | σ(C-C) aromatic | ~ 2-3 | Hyperconjugation |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of different electrostatic potential, where color codes indicate charge distribution.
Red/Yellow Regions: Indicate negative potential, rich in electrons. These are the preferred sites for electrophilic attack.
Blue Regions: Indicate positive potential, electron-poor. These are the preferred sites for nucleophilic attack.
Green Regions: Indicate neutral or zero potential.
In this compound, the MEP map would show intense negative potential (red) around the oxygen atoms of both nitro groups and the carbonyl oxygen of the ester group, as these are the most electronegative centers. researchgate.net Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the aromatic ring and the methyl group. The carbon atoms of the aromatic ring attached to the nitro groups are significantly electron-deficient, making them prime targets for nucleophilic aromatic substitution.
Molecular Modeling and Simulation Approaches
Beyond the static picture provided by DFT calculations, molecular modeling encompasses dynamic simulation methods to study the behavior of molecules over time. Molecular Dynamics (MD) simulations, for instance, can model the movement of atoms in this compound within a solvent or in the solid state. mdpi.com
These simulations provide insights into:
Conformational Dynamics: How the orientation of the ester and nitro groups fluctuates over time.
Solvation Effects: The specific interactions between the solute (this compound) and solvent molecules, and how the solvent influences reactivity.
Vibrational Properties: Simulating the vibrational modes of the molecule, which can be compared with experimental IR and Raman spectra.
While less common for small molecules compared to large biomolecules, MD simulations can be valuable for understanding reaction dynamics in solution by modeling the explicit environment in which a reaction occurs. nih.govmdpi.com
Prediction of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. nih.gov For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the aromatic ring (in this case, typically a hydrogen or another leaving group if present). scirp.orgresearchgate.net
Theoretical calculations can map the entire potential energy surface of a reaction. This involves:
Identifying Intermediates: Locating stable intermediates, such as the Meisenheimer complex, which is characteristic of the SNAr mechanism. researchgate.net
Locating Transition States: Finding the structure of the highest energy point along the reaction coordinate—the transition state. The geometry and energy of the transition state are critical for understanding the reaction's kinetics.
Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
Computational studies have shown that for dinitro-activated systems, the reaction often proceeds via a two-step addition-elimination mechanism. mdpi.com The rate-determining step can be either the initial nucleophilic attack to form the intermediate or the subsequent departure of the leaving group, depending on the nucleophile, leaving group, and solvent conditions. researchgate.net DFT calculations are instrumental in determining which step is rate-limiting by comparing the calculated energy barriers. nih.govresearchgate.net
Nonlinear Optical Properties Prediction and Analysis
Theoretical investigations into the nonlinear optical (NLO) properties of molecules like this compound are crucial for predicting their potential in optoelectronic applications. These studies, typically employing quantum chemical methods such as Density Functional Theory (DFT), provide insights into the molecular structure-property relationships that govern NLO behavior. While direct computational studies specifically on this compound are not extensively documented in publicly available research, the NLO properties can be inferred and understood by examining closely related compounds, particularly those containing the 2,4-dinitrophenyl moiety.
A significant body of research exists for compounds where a donor group is attached to the 2,4-dinitrophenyl acceptor group, leading to strong intramolecular charge transfer (ICT) and consequently, large NLO responses. A well-studied example is methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP). aps.orgaip.org In such molecules, the quasi-planar structure of the aromatic ring system facilitates a significant redistribution of electron density upon interaction with an external electric field, which is the origin of the nonlinear optical effects. aps.org
Computational methods, such as the semi-empirical intermediate neglect of differential overlap (INDO) method, have been used to calculate the components of the molecular hyperpolarizability tensor (β). aps.org These theoretical predictions can then be correlated with experimental data obtained from techniques like second-harmonic generation (SHG) in single crystals. aps.org The agreement between theoretical and experimental values validates the computational models and provides a deeper understanding of the structure-NLO property relationship.
For dinitrobenzoate derivatives in general, DFT calculations are commonly used to compute key NLO parameters. bohrium.comnasc.ac.inbohrium.com These calculations typically involve optimizing the molecular geometry and then determining the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct indicator of the potential for second-order NLO applications like frequency doubling. nasc.ac.in The calculated values for various dinitrobenzoate salts have shown that they often possess significantly higher first-order hyperpolarizability than standard reference materials like urea, indicating their promise for NLO devices. nasc.ac.in
The following table presents theoretical nonlinear optical property data for the related compound methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP) as a reference to understand the potential NLO characteristics of this compound.
| Parameter | Description | Value (for MAP) | Reference |
| β | First-order hyperpolarizability | Components have been determined from experimental data and compared with semi-empirical calculations. The tensor is found to be highly anisotropic and predominantly two-dimensional. | aps.orgaps.org |
| d2/n3 | Figure of merit for parametric interactions | 15 times that of Lithium Niobate (LiNbO₃) | aip.org |
Note: The table shows data for methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP) as a representative compound. Specific values for this compound would require dedicated computational studies.
Environmental Fate and Biotransformation Studies of Dinitrobenzoate Esters
Biodegradation Pathways and Mechanisms
The biological breakdown of dinitrobenzoate esters is a key process in their environmental degradation. This typically involves initial hydrolysis of the ester linkage to form the corresponding dinitrobenzoic acid, which then undergoes further transformation.
Several bacterial strains have been identified that can degrade dinitroaromatic compounds, including dinitrobenzoates. These microorganisms utilize these compounds as a source of carbon, nitrogen, and energy. nih.gov
Rhodobacter capsulatus : This bacterium possesses a nitroreductase (NprA) that can act on 2,4-dinitrobenzoate (B1224026). nih.gov
Lactobacillus plantarum WCFS1 : This lactic acid bacterium contains a p-nitrobenzoate reductase (PnbA) that shows high activity towards 2,4-dinitrobenzoate. scispace.comresearchgate.net The enzyme is highly selective, primarily reducing 4-nitrobenzoate (B1230335) and 2,4-dinitrobenzoate. researchgate.net
Pseudomonas sp. : Various Pseudomonas species are known to degrade nitroaromatic compounds. For instance, Pseudomonas putida can metabolize nitrophenols, and other strains can act on nitrobenzoates. nih.gov A Pseudomonas strain has been shown to utilize 2,6-dinitrophenol (B26339) as a sole nitrogen source, completely degrading the compound. asm.org
The degradation of the herbicide bifenox (B1666994), methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, has been studied in soils. In flooded paddy soils, it degrades rapidly, with a half-life of about four days. jst.go.jp
The initial and most crucial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro groups, a reaction catalyzed by enzymes called nitroreductases. nih.govmdpi.com These enzymes are typically flavoproteins that use NAD(P)H as a reductant. nih.gov
NprA from Rhodobacter capsulatus : This FMN-containing nitroreductase reduces a wide array of nitroaromatic compounds, including 2,4-dinitrobenzoate. It preferentially reduces the ortho nitro group to an amino derivative, using NADPH as the primary electron donor. nih.gov
PnbA from Lactobacillus plantarum : This FMN flavoenzyme is selective for the reduction of 4-nitroaromatic compounds, showing significantly higher activity for 2,4-dinitrobenzoic acid compared to 4-nitrobenzoate. scispace.com
NbaA from Pseudomonas sp. KU-7 : This NADPH-dependent 2-nitrobenzoate (B253500) nitroreductase is the first enzyme in the catabolic pathway of 2-nitrobenzoate. nih.gov
Nitroreductases are classified as either Type I (oxygen-insensitive) or Type II (oxygen-sensitive). Bacterial nitroreductases are typically Type I. mdpi.com
Table 1: Examples of Bacterial Nitroreductases Acting on Dinitrobenzoates
| Enzyme | Source Organism | Substrate(s) | Key Characteristics |
| NprA | Rhodobacter capsulatus | 2,4-Dinitrobenzoate, 2,4-Dinitrophenol (B41442), Picric acid | FMN-containing; Prefers NADPH as electron donor; Reduces ortho nitro group. nih.gov |
| PnbA | Lactobacillus plantarum WCFS1 | 2,4-Dinitrobenzoate, 4-Nitrobenzoate | FMN flavoenzyme; Selective for 4-nitroaromatic compounds; Higher activity for 2,4-dinitrobenzoate. scispace.comresearchgate.net |
| NbaA | Pseudomonas sp. KU-7 | 2-Nitrobenzoate | NADPH-dependent; Initiates the 2-nitrobenzoate catabolic pathway. nih.gov |
Microbes have evolved several strategies to initiate the degradation of nitroaromatic compounds:
Nitroreduction : This is a common initial step, where a nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. nih.gov This process is central to the metabolism of nitrobenzene (B124822), 4-nitrotoluene, and 4-nitrobenzoate. nih.gov For dinitrotoluenes, this reductive transformation occurs under anaerobic conditions, leading to amino- and diaminotoluenes. cdc.gov
Dioxygenation : Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of a nitro group as nitrite (B80452). nih.gov This mechanism is observed in the degradation of 2,4-dinitrotoluene (B133949), nitrobenzene, and 2-nitrotoluene. nih.gov
Monooxygenation : Monooxygenase enzymes can replace a nitro group with a hydroxyl group, releasing nitrite. This is a key step in the degradation of nitrophenols. nih.gov
Hydride Addition : Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, forming a hydride-Meisenheimer complex. This complex then rearomatizes by eliminating a nitrite ion. nih.gov
The biodegradation of dinitroaromatic compounds proceeds through a series of intermediate metabolites. The specific intermediates formed depend on the compound and the metabolic pathway.
For dinitrotoluenes (DNTs), which are structurally related to dinitrobenzoates, the metabolic pathways are well-studied. The metabolism of 2,4-DNT in rats, for example, leads to the formation of 2,4-dinitrobenzoic acid. epa.goviarc.fr Further metabolism can involve reduction of the nitro groups. Under anaerobic conditions, 2,4-DNT is transformed into 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, which are then further reduced to 2,4-diaminotoluene. cdc.gov
In the degradation of 2,4-dinitrotoluene by fungi like Phanerochaete chrysosporium, intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene are formed. nih.gov The degradation of the herbicide bifenox in flooded soils results in its free acid form and corresponding amino derivatives. jst.go.jp
Table 2: Potential Intermediate Metabolites in Dinitroaromatic Degradation
| Initial Compound | Transformation Pathway | Intermediate Metabolites |
| 2,4-Dinitrotoluene (DNT) | Anaerobic Reduction | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene. cdc.gov |
| 2,4-Dinitrotoluene (DNT) | Mammalian Metabolism | 2,4-Dinitrobenzoic acid, 2-Amino-4-nitrobenzoic acid. iarc.fr |
| 2,4-Dinitroanisole (B92663) (DNAN) | Anaerobic Biotransformation | 2-Methoxy-5-nitroaniline (MENA), 2,4-Diaminoanisole (DAAN), Azo-dimers. researchgate.net |
| Bifenox | Soil Degradation (Flooded) | Bifenox free acid, Amino derivative of ester, Amino derivative of free acid. jst.go.jp |
Following the initial transformations and formation of hydroxylated intermediates like catechols, the aromatic ring is cleaved. This is a critical step that leads to the complete mineralization of the compound. Bacteria typically employ two main strategies for cleaving the catechol ring:
ortho-cleavage (intradiol) : The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading into the β-ketoadipate pathway.
meta-cleavage (extradiol) : The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. nih.gov
The degradation of 2-nitrophenol (B165410), for example, proceeds through catechol, which is then metabolized via the β-ketoadipate pathway, indicating an ortho-cleavage mechanism. nih.gov
Abiotic Transformation Processes
In addition to biodegradation, dinitrobenzoate esters can undergo abiotic transformation in the environment. These non-biological processes can contribute significantly to their environmental fate.
Hydrolysis : Ester hydrolysis is a primary abiotic degradation pathway for compounds like methyl 2,4-dinitrobenzoate. In aqueous solutions, esters can undergo acid-catalyzed, base-catalyzed, or neutral hydrolysis. oieau.fr For substituted methyl benzoates, the base-catalyzed pathway is often dominant in environmental pH ranges. The rate of hydrolysis is influenced by substituents on the benzene (B151609) ring; electron-withdrawing groups like the nitro group increase the hydrolysis rate. Extrapolation of laboratory data suggests that at a pH of 8 and a temperature of 10°C, the hydrolysis half-life of methyl benzoate (B1203000) is approximately 1.8 years, while for methyl 4-nitrobenzoate, it is reduced to 0.1 years. oieau.fr
Photodecomposition : Ultraviolet (UV) radiation can lead to the degradation of nitroaromatic compounds. For instance, the degradation of 2,4-dinitrotoluene in water is accelerated by the presence of UV radiation and an oxidizing agent like hydrogen peroxide, with 2,4-dinitrobenzoic acid being a dominant intermediate. The photolysis of 2,4-dinitroanisole (DNAN) leads to the formation of 2,4-dinitrophenol (2,4-DNP) and likely nitrocatechol. researchgate.net
Chemical Degradation in Environmental Matrices
The environmental persistence of this compound is largely determined by its susceptibility to chemical and biological degradation processes in soil and water. The primary chemical degradation pathway for esters like this compound in environmental matrices is hydrolysis. researchgate.netepa.gov This process involves the cleavage of the ester bond to yield 2,4-dinitrobenzoic acid and methanol (B129727).
Hydrolysis of carboxylic acid esters can be catalyzed by acids, bases, or occur neutrally, with base-catalyzed hydrolysis generally being the most significant pathway in typical environmental pH ranges. epa.gov The rate of hydrolysis is highly dependent on the molecular structure. For benzoate esters, the presence of electron-withdrawing groups like nitro groups on the aromatic ring increases the susceptibility of the carbonyl carbon to nucleophilic attack, thereby accelerating base-catalyzed hydrolysis. researchgate.net
In soil and aquatic environments, the degradation of dinitrobenzoate esters is also heavily influenced by microbial activity. While specific studies on this compound are limited, research on similar nitroaromatic compounds indicates that microorganisms can utilize them as sources of carbon and nitrogen. mdpi.com The initial step in the microbial degradation of many nitroaromatic compounds is the reduction of the nitro groups to amino groups. mdpi.comnih.gov For instance, the degradation of the herbicide Bifenox, which contains a methyl nitrobenzoate structure, proceeds through hydrolysis of the ester and reduction of the nitro group. jst.go.jp In flooded soils, this reduction happens rapidly, while in non-flooded soils, hydrolysis to the free acid is the main initial degradation step. jst.go.jp
The degradation of 2,4-D esters also shows that hydrolysis to the parent acid is a prerequisite for microbial degradation in soil. juniperpublishers.com Microorganisms then act on the resulting acid. This suggests a two-stage degradation process for this compound in many environments: initial chemical hydrolysis followed by microbial breakdown of the resulting 2,4-dinitrobenzoic acid.
Table 1: Degradation Products of Related Dinitrobenzoate Esters in Environmental Matrices
| Original Compound | Matrix | Major Degradation Products | Degradation Pathway |
| Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) | Flooded Paddy Soil | 5-(2,4-dichlorophenoxy)-2-aminobenzoic acid (free acid amino derivative), 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid (free acid) | Nitro-group reduction and ester hydrolysis |
| Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) | Non-flooded Paddy Soil | 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid (free acid) | Ester hydrolysis |
This table is based on findings for the structurally related compound Bifenox, as detailed in a study on its degradation in soils. jst.go.jp
Photochemical Transformation Pathways
Photodegradation represents a significant abiotic process that can contribute to the transformation of nitroaromatic compounds in the environment, particularly in surface waters and on soil surfaces where sunlight is available. pjoes.com The photochemical transformation of this compound is expected to involve reactions centered on the nitro groups and the aromatic ring.
Studies on related nitroaromatic compounds, such as 2,4-dinitroanisole (DNAN) and 2,4,6-trinitrotoluene (B92697) (TNT), provide insight into the likely photochemical pathways. researchgate.netdtic.mil Irradiation of these compounds with UV light can lead to a variety of reactions. One common pathway is the reduction of a nitro group to a nitroso group, which can be followed by further transformations.
Another significant photochemical reaction is the substitution of a nitro group with a hydroxyl group, a process known as photo-hydrolysis. For DNAN, a major phototransformation product is 2,4-dinitrophenol (2,4-DNP). researchgate.net This suggests that this compound could undergo a similar transformation, potentially leading to the formation of methyl 4-hydroxy-2-nitrobenzoate or methyl 2-hydroxy-4-nitrobenzoate.
Furthermore, photolysis can induce intramolecular reactions. In some dinitrobenzene derivatives, light can cause the transfer of an oxygen atom from an ortho-nitro group to a neighboring atom or side chain. rsc.org For this compound, this could potentially lead to more complex rearranged products. The primary photochemical process for TNT in aqueous solutions involves the abstraction of a hydrogen atom, leading to the formation of various oxidation products, including trinitrobenzyl alcohol and trinitrobenzaldehyde, and eventually polymerizes to form the characteristic "pink water" associated with munitions waste. dtic.mil While this compound lacks the methyl group of TNT, analogous oxidation or rearrangement reactions initiated by light are plausible.
Table 2: Potential Photochemical Transformation Products of this compound
| Potential Reactant | Transformation Pathway | Potential Product(s) | Basis of Postulation |
| This compound | Photo-hydrolysis (Nitro group substitution) | Methyl 4-hydroxy-2-nitrobenzoate, Methyl 2-hydroxy-4-nitrobenzoate, 2,4-Dinitrophenol (following ester hydrolysis) | Analogy with 2,4-dinitroanisole (DNAN) photolysis. researchgate.net |
| This compound | Nitro group reduction | Methyl 2-nitroso-4-nitrobenzoate, Methyl 4-nitroso-2-nitrobenzoate | Common pathway for nitroaromatic compounds. |
| This compound | Intramolecular oxygen transfer | Complex rearranged isomers | Observed in other 2,4-dinitrobenzene derivatives. rsc.org |
This table presents hypothetical transformation products based on established photochemical pathways of structurally similar nitroaromatic compounds.
Environmental Factors Influencing Degradation Rates
The rate at which this compound degrades in the environment is not constant but is influenced by a variety of environmental factors. These factors can affect both chemical (abiotic) and biological (biotic) degradation pathways.
pH: The pH of the soil and water is a critical factor for the chemical hydrolysis of the ester bond. epa.gov Base-catalyzed hydrolysis is the dominant mechanism for carboxylic acid esters in most natural environments (pH > 7). researchgate.net Therefore, in alkaline soils or waters, the degradation of this compound via hydrolysis is expected to be significantly faster than in neutral or acidic conditions.
Temperature: Like most chemical reactions and biological processes, degradation rates are temperature-dependent. Higher temperatures generally increase the rate of chemical hydrolysis and also enhance microbial activity, leading to faster biodegradation. pjoes.comnih.gov Conversely, in cold environments, the persistence of the compound would be significantly longer. juniperpublishers.com
Soil Moisture and Organic Matter: In soil environments, moisture content is crucial. It not only facilitates the chemical hydrolysis but is also essential for microbial activity. juniperpublishers.com The degradation of the related herbicide Bifenox demonstrates different pathways under flooded (anaerobic) versus upland (aerobic) moisture conditions, with reductive pathways being favored in water-saturated environments. jst.go.jp The presence of organic matter can also influence degradation by affecting the sorption of the compound, which can either decrease its availability for degradation or provide a habitat for microbial degraders. mdpi.com
Microbial Population: The presence of a microbial community adapted to degrading nitroaromatic compounds is paramount for bioremediation. mdpi.comnih.gov The rate of biodegradation is dependent on the density and metabolic activity of these microorganisms. The availability of other nutrients and the presence of co-substrates can also stimulate microbial activity and enhance the degradation of the target contaminant. mdpi.com
Sunlight: For photochemical degradation, the intensity and duration of sunlight are the primary limiting factors. pjoes.com Degradation will be most significant at the surface of water bodies and on the soil surface, and negligible in deeper soil layers or turbid waters where light cannot penetrate.
Table 3: Influence of Environmental Factors on Degradation Rates
| Factor | Effect on Hydrolysis Rate | Effect on Biodegradation Rate |
| pH | Increases significantly with increasing pH (alkaline conditions). researchgate.net | Optimal rates typically occur near neutral pH (e.g., pH 7.0). pjoes.com |
| Temperature | Increases with temperature. | Increases with temperature up to an optimum for microbial activity. pjoes.com |
| Soil Moisture | Rate increases with moisture. | Essential for microbial activity; different pathways in aerobic vs. anaerobic conditions. jst.go.jpjuniperpublishers.com |
| Microbial Population | Not applicable. | The primary determinant of biodegradation rate and pathway. mdpi.com |
| Sunlight | Not applicable. | Not directly applicable, but drives photochemical degradation. pjoes.com |
Implications for Bioremediation Strategies of Nitroaromatic Contaminants
The degradation pathways of this compound and related dinitrobenzoate esters have important implications for developing bioremediation strategies for sites contaminated with nitroaromatic compounds. These chemicals are often toxic and recalcitrant, making their removal from soil and water a priority. cswab.orgcambridge.org
Stimulating Hydrolysis and Microbial Degradation: Since hydrolysis is a key initial step, bioremediation strategies could involve adjusting environmental conditions to accelerate this process. For example, in soil remediation, managing the pH to be slightly alkaline could enhance the initial chemical breakdown of the ester. researchgate.net This would release 2,4-dinitrobenzoic acid, which can then be targeted by specific microbial populations.
Anaerobic vs. Aerobic Treatment: The degradation pathways differ under anaerobic and aerobic conditions. mdpi.com Anaerobic treatment systems often lead to the reduction of nitro groups to amino groups, forming aminodinitro- or diaminonitro- intermediates. mdpi.comcambridge.org While this is an effective transformation step, these amino-derivatives can sometimes be persistent or toxic. Aerobic strategies, on the other hand, can potentially lead to the complete mineralization of the aromatic ring, breaking it down into harmless substances like carbon dioxide and water. nih.gov The choice between anaerobic and aerobic systems depends on the specific contaminants and the desired end-products. For instance, a sequential anaerobic-aerobic process might be effective, using the anaerobic stage for initial reduction followed by an aerobic stage for ring cleavage and complete mineralization.
Bioaugmentation and Biostimulation: For sites where the native microbial population is insufficient, bioaugmentation—the introduction of specific microbial strains or consortia known to degrade nitroaromatics—could be employed. mdpi.com Many bacteria, such as those from the genera Pseudomonas, Burkholderia, and Rhodococcus, have been identified with the ability to degrade nitroaromatic compounds. mdpi.comcambridge.org Alternatively, biostimulation involves adding nutrients or co-substrates to the environment to encourage the growth and activity of the indigenous degrading microorganisms.
Enzyme-Based Remediation: Research into the specific enzymes involved in nitroaromatic degradation, such as nitroreductases and oxygenases, opens the door for cell-free bioremediation approaches. mdpi.com Immobilized enzymes could be used in bioreactors to treat contaminated water, offering a highly specific and potentially more controllable process than using whole microbial cells. nih.gov Understanding the transformation of this compound contributes to the broader knowledge base needed to design and implement these advanced bioremediation technologies for a wide range of nitroaromatic pollutants. researchgate.net
Molecular Mechanisms of Toxicity and Biological Activity
Cellular and Subcellular Interactions of Dinitrobenzoate Esters
Dinitrobenzoate esters, including the methyl ester, can exert their effects through various interactions within the cell. The nitro groups are pivotal to their biological activity, influencing how they interact with cellular components. For instance, some dinitrobenzoate esters have been observed to interfere with the synthesis of essential cellular components in microorganisms. Studies on certain 3,5-dinitrobenzoate (B1224709) esters have indicated that their mechanism of action involves the fungal cell membrane. researchgate.net Specifically, ethyl 3,5-dinitrobenzoate and propyl 3,5-dinitrobenzoate have been shown to act on the cell membrane of Candida species. researchgate.net Furthermore, computational modeling of ethyl 3,5-dinitrobenzoate against Candida albicans suggests a multi-target mechanism that includes interference with ergosterol (B1671047) synthesis. researchgate.net In the context of cancer cells, esters of 1-chloro-3-hydroxyacetone, including the p-nitrobenzoate and 3,5-dinitrobenzoate derivatives, have demonstrated cytostatic effects by inhibiting cell proliferation and thymidine (B127349) incorporation. aacrjournals.org
Mechanisms of Nitroaromatic Compound Toxicity
The toxicity of nitroaromatic compounds, the class to which methyl 2,4-dinitrobenzoate (B1224026) belongs, is largely attributed to the metabolic reduction of their nitro groups. mdpi.com This process can lead to a variety of detrimental outcomes for the cell.
Electron Transfer and Free Radical Generation
A key mechanism in the toxicity of nitroaromatic compounds is their ability to undergo electron transfer reactions. nih.gov Many of these compounds are enzymatically reduced to form anion free radicals. nih.gov Flavoenzymes, in particular, can mediate the one-electron reduction of the nitro group, forming an unstable nitro anion radical. researchgate.net This process is often described as futile metabolism or redox cycling, where the radical can transfer an electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical. nih.govnih.gov This redox cycling leads to the consumption of cellular reducing equivalents, such as NAD(P)H, and the generation of reactive oxygen species (ROS). researchgate.netmdpi.com The ease of reduction of the nitro group to form nitroxy free radicals is considered a key factor in the toxicity of these compounds. astm.org
Oxidative Stress Induction
The generation of superoxide radicals through redox cycling is a primary driver of oxidative stress induced by nitroaromatic compounds. mdpi.comscielo.br This initial reactive oxygen species can lead to the formation of other harmful species, such as hydrogen peroxide and the highly reactive hydroxyl radical. researchgate.netnih.gov This cascade of ROS production can overwhelm the cell's antioxidant defense mechanisms, leading to widespread damage to cellular components. nih.gov The resulting oxidative stress can damage lipids, proteins, and DNA, disrupting normal cellular functions and signaling pathways. nih.gov In some cases, the cytotoxicity of nitroaromatics in cells like spleenocytes has been shown to increase with their single-electron reduction potential, highlighting the role of oxidative stress. eaht.org
Interaction with Biological Macromolecules (Proteins, DNA)
The reactive intermediates and metabolites produced from the reduction of nitroaromatic compounds can interact with and damage crucial biological macromolecules. cuni.cz The hydroxylamino derivatives, formed from the reduction of the nitro group, are particularly reactive and can bind to DNA, leading to mutagenic and toxic effects. oup.com These interactions can cause DNA damage directly or form adducts that lead to mutations during DNA replication. nih.gov The mutagenic effects can include transitions, transversions, and frameshift mutations. nih.gov
Nitroaromatic compounds and their metabolites can also interact with proteins. cuni.cz For instance, nitrosoarenes, an intermediate in the reduction pathway, can react with sulfhydryl groups on proteins, leading to their inactivation. oup.com The binding of metabolites to proteins can also cause cytotoxic effects, for example in the liver. oup.com Furthermore, a specific type of noncovalent interaction, known as a π-hole interaction, can occur between the nitro group of nitroaromatic ligands and lone-pair electrons in protein structures, such as those on carbonyl and sulfur atoms. d-nb.infonih.gov These interactions can have energies of approximately -5 kcal/mol and are relevant in ligand-protein binding. d-nb.infonih.gov
Formation of Toxic Intermediates (e.g., Hydroxylamino Derivatives, Azo-Dimers)
The metabolic reduction of nitroaromatic compounds proceeds through a series of intermediates, many of which are more toxic than the parent compound. The reduction of a nitro group (Ar-NO2) can lead to the formation of a nitroso derivative (Ar-NO) and subsequently a hydroxylamine (B1172632) (Ar-NHOH). scielo.brmdpi.com These hydroxylamino derivatives are highly reactive electrophiles and are often implicated in the toxic and mutagenic effects of nitroaromatics. oup.com They can be further metabolized, for instance through acetylation or sulfation, to form even more reactive species like the arylnitrenium ion, which is a potent DNA alkylator. scielo.br
Under certain conditions, particularly in anaerobic environments, reactive intermediates can undergo coupling reactions. For example, a nitroso intermediate can react with an amino derivative to form an azo-dimer. nih.gov The formation of such azo-dimers has been observed during the biotransformation of nitroaromatic compounds and is a concern as these products may be more toxic than the original compound. researchgate.net
Modulation of Enzyme Activity (e.g., Nitroreductases)
Nitroreductases are a key class of enzymes involved in the metabolism of nitroaromatic compounds. oup.comresearchgate.net These enzymes, which can be found in bacteria and to a lesser extent in eukaryotes, are typically NAD(P)H-dependent flavoenzymes. oup.comresearchgate.net They catalyze the reduction of the nitro group, which is the initial step in both the activation of some nitroaromatic prodrugs and the generation of toxic metabolites. scielo.brresearchgate.net
There are two main types of nitroreductases: mdpi.comoup.com
Type I (oxygen-insensitive) nitroreductases catalyze the reduction of the nitro group by adding a pair of electrons, leading to the formation of nitroso and hydroxylamino intermediates. oup.com
Type II (oxygen-sensitive) nitroreductases catalyze the one-electron reduction of the nitro group to a nitro anion radical. In the presence of oxygen, this leads to a futile cycle of redox activity and the production of superoxide. oup.com
The activity of these enzymes is central to the toxicity of nitroaromatic compounds. For instance, the transformation of these compounds by nitroreductases in the intestinal microbiota can lead to the formation of carcinogenic metabolites. oup.com The expression of some nitroreductase genes may be controlled by regulatory systems like MarRA and SoxRS, which are involved in the response to chemical hazards and oxidative stress. oup.com
The interaction of dinitrobenzoate derivatives with other enzymes has also been studied. For example, some 3,5-dinitrobenzoate-based compounds have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. doi.org
Structure-Activity Relationship Studies in Toxicity Assessment
The toxicity of Methyl 2,4-dinitrobenzoate is largely dictated by the following structural characteristics:
Dinitro Aromatic System: The two nitro (NO₂) groups are powerful electron-withdrawing groups. This property significantly increases the electrophilicity of the benzene (B151609) ring, making the compound more reactive towards biological nucleophiles such as the thiol groups in proteins (e.g., in glutathione) and the amine groups in DNA. nih.gov Quantitative structure-activity relationship (QSAR) models for nitrobenzenes often use the energy of the lowest unoccupied molecular orbital (Eʟᴜᴍᴏ) and the electrophilicity index (ω) as descriptors to quantify this reactivity and predict toxicity. core.ac.uk
Substitution Pattern: The ortho and para positions of the nitro groups (positions 2 and 4) relative to the methyl carboxylate group are significant. This specific arrangement influences the electronic distribution and steric hindrance around the molecule, which in turn affects its ability to interact with enzyme active sites and other biological targets.
Research on related compounds provides further insight into the SAR of dinitrobenzoates. For instance, studies on various methyl aminobenzoate derivatives, including nitro-substituted analogs, have shown that the position and nature of substituents critically affect their interaction with key enzymes like glutathione (B108866) reductase and glutathione S-transferase, which are vital for detoxification. nih.gov The toxicity of phthalate (B1215562) esters has also been shown to be dependent on their structure, with higher molecular weight esters showing different toxicity profiles than lower molecular weight ones. nih.gov
The table below summarizes findings from related nitroaromatic compounds, illustrating key structure-activity relationships relevant to assessing the toxicity of this compound.
| Compound | Key Structural Features | Observed Toxicological Relevance | Reference |
| 2,4-Dinitrotoluene (B133949) (2,4-DNT) | Two nitro groups on a toluene (B28343) ring. | Bioactivation to reactive intermediates that bind to DNA and RNA; potential carcinogen. | govinfo.govcdc.gov |
| Naphthalen-2-yl 3,5-Dinitrobenzoate | Dinitrobenzoate ester with a bulky naphthyl group. | Ester bond stability hindered hydrolysis, leading to lower than expected acute toxicity. | frontiersin.org |
| Methyl 4-amino-2-nitrobenzoate | Nitro and amino groups on a methyl benzoate (B1203000) structure. | Inhibitory effects on glutathione-related enzymes, demonstrating the impact of ring substituents on enzyme interaction. | nih.gov |
| General Nitrobenzenes | Presence of one or more nitro groups on a benzene ring. | Toxicity correlates with electrophilicity (ω) and hydrophobicity (logP). | core.ac.uk |
This comparative data underscores that the toxicity of this compound is not an isolated property but is part of a broader pattern of structure-dependent activity characteristic of nitroaromatic compounds.
Advanced Research Applications and Derivatization
Synthesis of Biologically Active Derivatives
The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring makes the 2,4-dinitrophenyl group highly susceptible to nucleophilic aromatic substitution. This reactivity is exploited by medicinal chemists to synthesize a range of derivatives for biological evaluation.
The 2,4-dinitrophenyl moiety has been investigated as a component of potential anticancer agents. While not always cytotoxic on its own, this structural unit can modulate the activity of known anticancer drugs and serve as a scaffold for new therapeutic agents.
Research has shown that 2,4-dinitrophenol (B41442) (DNP), a related compound, can significantly alter the cytotoxic effects of the anticancer drug etoposide. In murine leukemia L1210 cells, DNP was found to abrogate etoposide's cytotoxicity, suggesting an interference with the cellular processes that lead to drug-induced cell death. nih.gov This modulating effect highlights the potential for 2,4-dinitro-substituted compounds to influence the efficacy of cancer chemotherapies. nih.gov
Furthermore, dinitro-substituted aromatic systems are used as foundational structures for novel anticancer compounds. In one study, quinazolin-4-one derivatives featuring a dinitro substitution pattern and bearing a nitrogen mustard moiety were synthesized and screened for anticancer activity. idosi.org These findings indicate that the dinitrophenyl framework is a viable starting point for the design of new molecules with cytotoxic potential against tumor cells.
Derivatives incorporating the 2,4-dinitrophenyl structure have demonstrated notable antimicrobial and antifungal properties. A significant area of this research involves the synthesis of 2,4-dinitrophenylhydrazones.
These hydrazone derivatives have been synthesized by reacting 2,4-dinitrophenylhydrazine (B122626) with various aldehydes and ketones, creating compounds that show a broad spectrum of activity. researchgate.netresearchgate.net Studies have demonstrated that these derivatives exhibit moderate to promising activity against a range of pathogens. researchgate.netsemanticscholar.org For instance, certain 2,4-dinitrophenylhydrazones have been effective against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, and the fungus Candida albicans. researchgate.net The antimicrobial efficacy of these compounds is often attributed to the presence of the azomethine group (–N=CH–) in the hydrazone structure combined with the electrophilic nature of the dinitrophenyl ring. semanticscholar.org
While direct studies on methyl 2,4-dinitrobenzoate (B1224026) are limited, research on its isomer, methyl 3,5-dinitrobenzoate (B1224709) (MDNB), provides strong evidence for the antifungal potential of dinitrobenzoate esters. MDNB has shown significant inhibitory activity against strains of Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM. nih.gov
| Derivative Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazones | Staphylococcus aureus, Staphylococcus epidermidis (Gram-positive) | Moderate antibacterial activity | researchgate.net |
| 2,4-Dinitrophenylhydrazones | Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Moderate antibacterial activity | researchgate.net |
| 2,4-Dinitrophenylhydrazones | Candida albicans (Fungus) | Moderate antifungal activity | researchgate.net |
| Diarylhydrazones from 2,4-dinitrophenylhydrazine | Candida species | Some derivatives showed promising antifungal potency | researchgate.net |
| Methyl 3,5-dinitrobenzoate (Isomer) | Candida albicans strains | MIC values of 0.27–1.10 mM | nih.gov |
The 2,4-dinitrophenyl group has been incorporated into molecules designed to have anti-inflammatory effects. A notable example is the synthesis of 1-(2,4-dinitrophenyl)-3-aryl-7-(substituted benzylidene)-2,3,4,5,6,7-hexahydro-1H-indazoles. These compounds were synthesized from chalcone (B49325) precursors and 2,4-dinitrophenylhydrazine. yu.edu.jo
Screening of these indazole derivatives revealed significant anti-inflammatory activity. The mechanism of action was investigated using gelatin zymography, which showed that the compounds suppressed the expression of matrix metalloproteinase-9 (MMP-9). yu.edu.jo MMPs are enzymes that are often upregulated during inflammatory processes and contribute to tissue degradation. By inhibiting MMP-9, these derivatives demonstrate a clear potential for therapeutic use in inflammation-associated disorders. The most active compounds in the series were those with an unsubstituted phenyl ring at specific positions on the indazole core. yu.edu.jo
Interestingly, related compounds such as 2,4-dinitrochlorobenzene (DNCB) and 2,4-dinitrobenzenesulfonic acid (DNBS) are widely used in research to induce inflammation in animal models of atopic dermatitis and colitis, respectively. nih.govnih.gov This demonstrates the potent immunological reactivity of the 2,4-dinitrophenyl moiety, which can be leveraged for therapeutic inhibition when incorporated into more complex molecular structures.
| Derivative Class | Biological Target/Model | Key Finding | Reference |
|---|---|---|---|
| 1-(2,4-dinitrophenyl)-hexahydro-1H-indazoles | Gelatin zymography | Showed strong anti-inflammatory activity by suppressing MMP-9 expression. | yu.edu.jo |
| Unsubstituted Phenyl Indazole Derivatives | MMP-9 Inhibition | Exhibited maximum activity in the series. | yu.edu.jo |
Research into the effects of 2,4-dinitrobenzene derivatives on platelet function provides a basis for their investigation in the context of antithrombotic agent development. Platelet aggregation is a critical step in the formation of blood clots (thrombi), and agents that modulate this process are valuable for treating or preventing cardiovascular diseases.
A study using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a closely related precursor, demonstrated a significant impact on platelet behavior. nih.gov Treatment of platelets with CDNB was shown to induce a state of hypersensitivity, causing them to undergo irreversible aggregation in response to low doses of arachidonic acid. nih.gov The study linked this effect to the depletion of intracellular glutathione (B108866) and the inhibition of glutathione peroxidase, which in turn alters the metabolism of arachidonic acid towards the production of pro-aggregatory prostaglandins (B1171923) and thromboxane (B8750289) A2. nih.gov
These findings suggest that the 2,4-dinitrophenyl moiety can profoundly influence the biochemical pathways governing platelet activation. While this particular effect is pro-aggregatory, it provides a crucial understanding of the structure-activity relationship. This knowledge can be used to design new derivatives that might inhibit, rather than promote, platelet aggregation, thereby acting as potential antithrombotic agents.
Role as Intermediates in Pharmaceutical and Agrochemical Synthesis
Methyl 2,4-dinitrobenzoate serves as a valuable intermediate in organic synthesis due to the reactivity conferred by its functional groups. The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic aromatic substitution, while the methyl ester group can be readily hydrolyzed or converted into other functionalities like amides or hydrazides.
The utility of methyl dinitrobenzoate isomers as synthetic intermediates is well-documented. For example, methyl 2-methyl-3,5-dinitrobenzoate is utilized as an intermediate in the preparation of isocoumarins, a class of compounds with diverse biological activities. nih.gov Similarly, the 2,4-dinitrobenzene core is a common starting point for building more complex molecules. The reaction of 1-chloro-2,4-dinitrobenzene with amines, such as methylamine, is a standard method for producing N-substituted 2,4-dinitroanilines, which are themselves important chemical intermediates. coreyorganics.com
The reactivity of the 2,4-dinitrophenyl system allows for the attachment of various side chains and heterocyclic systems, making it a versatile building block for creating libraries of compounds for screening in both pharmaceutical and agrochemical research. The nitro groups can also be reduced to amino groups, which provides another route for derivatization, further expanding its utility as a scaffold in the synthesis of novel bioactive molecules. researchgate.net
Catalytic Applications of Dinitrobenzoate Derivatives
The potential for dinitrobenzoate derivatives in catalytic applications stems from their ability to act as ligands that can coordinate with metal ions. The carboxylate group and the nitro groups contain oxygen atoms that can donate lone pairs of electrons to form stable complexes with a variety of metals.
Research has demonstrated the synthesis and characterization of heterometallic complexes involving 2,4-dinitrobenzoate anions. One study reported the formation of europium-cadmium ({Eu2Cd2}) complexes where 2,4-dinitrobenzoate acts as a ligand, alongside 1,10-phenanthroline. mdpi.com The study found that non-covalent interactions involving the 2,4-dinitrobenzoate anions led to the formation of a polymeric structure and significant distortion of the metal core's geometry. mdpi.com
While this particular study focused on the structural and luminescent properties of the resulting complexes rather than their catalytic activity, the formation of such stable, well-defined coordination polymers is a critical first step. The ability of dinitrobenzoates to organize metal centers into specific arrangements is a key attribute for developing new catalysts for a range of organic transformations. Further research could explore the potential of these and similar metal-dinitrobenzoate complexes to catalyze reactions in materials science and synthetic chemistry.
Materials Science Applications
The exploration of this compound in materials science is largely based on the known reactivity and properties of dinitroaromatic compounds. These compounds are recognized for their electron-accepting nature and their potential to be chemically modified to create materials with specific optical, electronic, and structural properties.
Dyes and Pigments:
Nitroaromatic compounds have historically served as precursors in the synthesis of a wide array of dyes. While specific research detailing the conversion of this compound into dyes is limited, the fundamental chemistry of its functional groups suggests this possibility. The nitro groups can be reduced to amino groups, which are key functionalities in the synthesis of azo dyes and other chromophores.
The general synthetic route would involve the reduction of the nitro groups on the this compound molecule to form diamino methyl benzoate (B1203000). This resulting aromatic diamine could then be diazotized and coupled with various aromatic compounds to produce a range of colored substances. The specific color and properties of the resulting dye would be dependent on the coupling agent used.
A hypothetical reaction scheme is presented below:
| Step | Reactants | Reagents | Product |
| 1 | This compound | Reducing agent (e.g., Sn/HCl) | Methyl 2,4-diaminobenzoate |
| 2 | Methyl 2,4-diaminobenzoate | NaNO₂, HCl | Diazonium salt |
| 3 | Diazonium salt | Coupling agent (e.g., phenol (B47542), aniline (B41778) derivative) | Azo dye |
Polymer Chemistry:
In the realm of polymer chemistry, dinitroaromatic compounds can be utilized as monomers or cross-linking agents to synthesize polymers with enhanced thermal stability and specific electronic properties. The reduction of the nitro groups in this compound to amino groups would yield Methyl 2,4-diaminobenzoate, a monomer that can be used in the synthesis of polyamides and polyimides.
These polymers are known for their high performance, including excellent thermal and chemical resistance. The incorporation of the benzoate ester group could also influence the solubility and processing characteristics of the resulting polymers.
Electro-Optic Materials:
Dinitrobenzene derivatives have been investigated for their potential in electro-optic applications due to their nonlinear optical (NLO) properties. These properties arise from the presence of electron-donating and electron-accepting groups on an aromatic system, which can lead to a large molecular hyperpolarizability.
While there is no specific data on the electro-optic coefficients of this compound itself, the dinitrophenyl moiety is a known electron-accepting group. Derivatization of the molecule to include a strong electron-donating group could potentially lead to a material with significant NLO properties. Research in this area would involve the synthesis of new molecules based on the this compound scaffold and the characterization of their electro-optic response.
A study on a related dibenzoate derivative, dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate, has shown significant second and third-order nonlinear optical properties, highlighting the potential of benzoate structures in this field. nih.gov
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of nitroaromatic compounds often relies on harsh reagents and conditions. Consequently, a significant future direction is the development of greener, more sustainable synthetic methodologies. Research is increasingly focused on microwave-assisted synthesis, which can dramatically reduce reaction times and the use of hazardous solvents. researchgate.net The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to this endeavor. researchgate.net
Future efforts will likely concentrate on:
Catalyst Development: The design of novel, reusable catalysts to improve reaction efficiency and selectivity, minimizing waste.
Alternative Nitrating Agents: Exploring less hazardous nitrating agents to replace traditional strong acid mixtures.
Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions to further enhance the environmental profile of the synthesis.
Deeper Elucidation of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting product formation. The formation of methyl 2,4-dinitrobenzoate (B1224026) occurs via electrophilic aromatic substitution, a well-established reaction class. mnstate.edu The process involves the generation of a nitronium ion (NO2+) which then attacks the benzene (B151609) ring. brainly.combrainly.com
Future research in this area will likely involve:
Kinetic Studies: Detailed kinetic analysis of the nitration of methyl benzoate (B1203000) to understand the rate-determining steps and the influence of reaction parameters.
Computational Modeling: Using computational chemistry to model the reaction pathway, transition states, and intermediates to provide a more detailed picture of the reaction dynamics.
Isotope Labeling Studies: Employing isotopic labeling to trace the movement of atoms throughout the reaction, confirming mechanistic pathways.
Nucleophilic Substitution Studies: Investigating the mechanisms of subsequent reactions, such as nucleophilic substitution on the dinitro-substituted ring, which can proceed through a Meisenheimer-type intermediate. researchgate.net
Advanced Spectroscopic and Computational Techniques for Characterization
The precise characterization of methyl 2,4-dinitrobenzoate and its derivatives is crucial for understanding their structure-property relationships. While standard techniques like NMR and IR spectroscopy are routinely used, future research will leverage more advanced methods.
| Technique | Application in Characterization |
| X-ray Crystallography | Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov |
| Computational Chemistry | Used to predict molecular geometry, electronic properties, and spectroscopic data, complementing experimental findings. mdpi.com |
| Advanced NMR Techniques | Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, especially for more complex derivatives. researchgate.net |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. researchgate.net |
Future work will likely focus on the synergistic use of these techniques to build a comprehensive understanding of the structural and electronic properties of these molecules. For instance, computational studies can help rationalize the observed crystal packing and intermolecular interactions determined by X-ray diffraction. nih.gov
Comprehensive Environmental Risk Assessment and Bioremediation Optimization
The widespread use of nitroaromatic compounds necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies. neliti.com Nitroaromatics are often resistant to degradation and can be toxic. nih.gov Bioremediation, which utilizes microorganisms to break down pollutants, has emerged as a promising and environmentally friendly approach. slideshare.net
Future research priorities include:
Identifying Degrading Microorganisms: Isolating and characterizing new bacterial and fungal strains with the ability to degrade this compound and related compounds under both aerobic and anaerobic conditions. nih.govnih.gov
Elucidating Degradation Pathways: Mapping the metabolic pathways involved in the breakdown of these compounds to identify key enzymes and intermediates. nih.gov
Genetic Engineering of Microbes: Enhancing the degradative capabilities of microorganisms through genetic engineering to improve the efficiency of bioremediation.
Phytoremediation Studies: Investigating the potential of plants to take up and metabolize dinitroaromatic compounds from contaminated soil and water.
Exploration of New Biological Activities and Therapeutic Potentials
While the toxicological profiles of some dinitroaromatic compounds are known, there is growing interest in exploring their potential therapeutic applications. The nitro group is a key feature in some existing drugs, and dinitrobenzoate derivatives present a scaffold for new drug discovery. researchgate.net
Emerging areas of investigation include:
Antimicrobial Activity: Screening libraries of dinitrobenzoate derivatives for activity against a broad range of bacteria and fungi, as has been demonstrated for some 3,5-dinitrobenzoate (B1224709) esters against Candida species. researchgate.net
Enzyme Inhibition: Investigating the potential of these compounds to inhibit specific enzymes involved in disease pathways.
Immunomodulatory Effects: Exploring how these compounds interact with the immune system, potentially leading to treatments for inflammatory conditions. For example, dinitrobenzene sulfonic acid is used to induce experimental colitis in animal models to study inflammatory bowel disease. nih.gov
Integration with Nanoscience and Advanced Materials
The integration of this compound and its derivatives into nanoscience and advanced materials is a largely unexplored but promising area. The electron-withdrawing nature of the nitro groups can impart unique electronic and optical properties to materials.
Potential future research directions are:
Nonlinear Optical Materials: Investigating the potential of dinitrobenzoate-containing materials for applications in optics and photonics.
Sensors: Developing chemosensors based on dinitrobenzoate derivatives for the detection of specific analytes.
Liquid Crystals: Exploring the use of these compounds as building blocks for the synthesis of novel liquid crystalline materials.
Coordination Polymers: Using dinitrobenzoates as ligands to construct metal-organic frameworks (MOFs) with interesting structural and functional properties. mdpi.com
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To efficiently explore the vast chemical space of dinitrobenzoate derivatives, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. wikipedia.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while HTS enables the rapid testing of these compounds for desired properties. nih.govnih.gov
Future research will likely involve:
Library Design and Synthesis: Designing and synthesizing diverse libraries of this compound derivatives with a wide range of functional groups.
Assay Development: Developing and validating robust HTS assays to screen these libraries for biological activity, material properties, or other desired characteristics.
Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build SAR models that can guide the design of next-generation compounds with improved properties.
Virtual Screening: Employing computational methods to screen virtual libraries of dinitrobenzoate derivatives to prioritize compounds for synthesis and experimental testing. distantreader.org
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2,4-dinitrobenzoate, and how can purity be ensured?
this compound is synthesized via acid-catalyzed esterification. A standard protocol involves refluxing 2,4-dinitrobenzoic acid in methanol with concentrated sulfuric acid (1–2% v/v) for 4–6 hours. After reflux, the mixture is quenched in ice water to precipitate the product, followed by filtration, washing, and recrystallization from ethanol . Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Impurities like unreacted acid can be detected via thin-layer chromatography (TLC, hexane/ethyl acetate 7:3) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : -NMR (CDCl) shows characteristic aromatic proton signals at δ 8.5–9.0 ppm (meta/para nitro groups) and the methyl ester peak at δ 3.9–4.1 ppm.
- IR Spectroscopy : Strong absorptions at ~1720 cm (ester C=O) and 1530/1350 cm (asymmetric/symmetric NO stretching).
- HPLC : Retention time comparison against a certified standard ensures purity (>98%) .
Q. What safety precautions are required when handling this compound?
The compound is a skin irritant and may release toxic nitroaromatic vapors upon decomposition. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from heat (>30°C) or reducing agents. Spills should be neutralized with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does this compound behave under varying solvent conditions, and what decomposition pathways are observed?
In chloroform, the ester undergoes rearrangement via a radical mechanism, forming nitroso intermediates under prolonged exposure to light or heat. Stability studies using -NMR and mass spectrometry reveal that degradation is accelerated in polar aprotic solvents (e.g., DMF) due to solvolysis. For long-term storage, anhydrous dichloromethane or acetonitrile is recommended .
Q. What insights do metastable ion studies provide about the fragmentation of this compound in mass spectrometry?
Collision-induced dissociation (CID) in tandem MS shows dominant loss of NO (m/z 46) and COOCH (m/z 59). Metastable ion analysis confirms a stepwise mechanism: initial nitro group rearrangement precedes ester cleavage. Computational modeling (DFT at B3LYP/6-31G*) supports this pathway, with activation energy barriers ~25 kcal/mol .
Q. How does this compound function as a ligand in coordination chemistry?
The nitro groups act as Lewis bases, coordinating with transition metals (e.g., Cu(II), Fe(III)) to form octahedral complexes. Single-crystal X-ray diffraction reveals bidentate binding via nitro-oxygen atoms. Stability constants (log K ~4.5–5.2) are determined via potentiometric titration in methanol/water (1:1) .
Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic substitution reactions?
Molecular electrostatic potential (MEP) maps highlight electron-deficient aromatic rings, favoring nucleophilic attack at the para-nitro position. Transition state modeling (Gaussian 16, MP2/cc-pVTZ) predicts regioselectivity for SNAr reactions with amines or thiols. Solvent effects (PCM model) show acetonitrile enhances reaction rates by stabilizing charge-separated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
